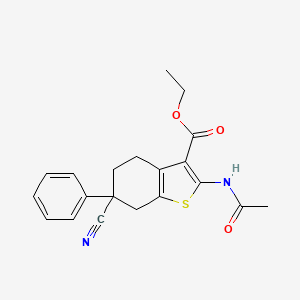

Ethyl 2-(acetylamino)-6-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Description

Ethyl 2-(acetylamino)-6-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a tetracyclic benzothiophene derivative synthesized via reactions of 2-amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid ethyl ester (1a) or its carbonitrile analog (1b) with active carbonyl compounds, such as chloroacetyl chloride or acyl chlorides . The compound features a 4,5,6,7-tetrahydrobenzo[b]thiophene core substituted with an acetylamino group at position 2 and a cyano-phenyl moiety at position 6. The synthesis pathway highlights its structural relationship to other derivatives in the 4,5,6,7-tetrahydrobenzo[b]thiophene family, which are often explored for pharmaceutical applications due to their modular functionalization .

Properties

IUPAC Name |

ethyl 2-acetamido-6-cyano-6-phenyl-5,7-dihydro-4H-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S/c1-3-25-19(24)17-15-9-10-20(12-21,14-7-5-4-6-8-14)11-16(15)26-18(17)22-13(2)23/h4-8H,3,9-11H2,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKLVYGDGAFHARS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCC(C2)(C#N)C3=CC=CC=C3)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 6-CYANO-2-ACETAMIDO-6-PHENYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyanoacetanilide with phenyl isothiocyanate in a solvent like DMF (dimethylformamide) containing a base such as potassium hydroxide can lead to the formation of the desired benzothiophene derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

ETHYL 6-CYANO-2-ACETAMIDO-6-PHENYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the cyano and acetyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Bases: Potassium hydroxide, sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols.

Scientific Research Applications

ETHYL 6-CYANO-2-ACETAMIDO-6-PHENYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activities, such as antiviral and anticancer properties.

Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic properties.

Biological Research: It is used in the study of enzyme interactions and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of ETHYL 6-CYANO-2-ACETAMIDO-6-PHENYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Comparison with Similar Compounds

Key Observations:

This acetylation likely improves metabolic stability by reducing oxidative deamination . In contrast, compounds like 3a,b (carbamates) and 3c,d (chloroacetamides) exhibit distinct electronic profiles due to their oxygen- or chlorine-containing substituents, which may alter pharmacokinetic properties.

Alkyl substituents (e.g., propyl, tert-butyl) increase lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Research Tools and Methodologies

Crystallographic studies of such compounds often employ tools like SHELX for structure refinement and ORTEP-3 for graphical representation . Hydrogen-bonding patterns, critical for understanding molecular packing and stability, can be analyzed using graph-set notation as described in . However, the provided evidence lacks specific crystallographic data for the target compound, necessitating further experimental characterization.

Biological Activity

Ethyl 2-(acetylamino)-6-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with significant biological activity. Its unique structure, characterized by a benzothiophene core and various functional groups, contributes to its pharmacological potential. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.

Structural Characteristics

The molecular formula of this compound is . The compound exhibits a planar conformation stabilized by intramolecular interactions such as N–H···O hydrogen bonding. This structural arrangement is crucial for its biological activity.

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor properties. In vitro studies have shown that it can induce apoptosis in cancer cells. For instance, a study on MCF-7 breast cancer cells demonstrated that the compound reduced cell viability by 26.86% after 48 hours of treatment. The induction of apoptosis was confirmed by flow cytometry, which revealed increased early and late apoptotic cell populations compared to untreated controls .

Table 1: Antitumor Efficacy of this compound

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | 23.2 | Induces apoptosis and necrosis |

| Control (Untreated) | N/A | N/A |

Neuroprotective Effects

The compound has also shown potential as a neuroprotective agent. Studies suggest that it may inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. This inhibition could lead to improved cognitive function by increasing acetylcholine levels in the brain .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.

- Cell Cycle Arrest : It causes G2/M phase arrest in the cell cycle, preventing cancer cells from proliferating.

- Neuroprotective Mechanisms : By inhibiting AChE activity, it may enhance cholinergic neurotransmission and protect against neurodegeneration.

Comparative Analysis with Related Compounds

Ethyl 2-(acetylamino)-6-cyano derivatives share structural similarities with other benzothiophene-based compounds that exhibit varying biological activities.

Table 2: Comparison of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 2-amino-4,5,6,7-tetrahydrobenzothiophene | Benzothiophene core | Anti-inflammatory |

| Benzothieno[2,3-d]pyrimidine derivatives | Heterocyclic structure | Hypnotic effects |

These comparisons highlight the unique attributes of this compound and its potential applications in medicinal chemistry.

Case Studies

Recent studies have focused on the synthesis and evaluation of this compound's derivatives for enhanced biological activity. For example:

- Synthesis and Evaluation : A study synthesized several derivatives and evaluated their antitumor activity against different cancer cell lines.

- In Vivo Studies : Animal models have been used to assess the efficacy and safety profile of these compounds in treating tumors while monitoring for potential side effects.

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction parameters influence yield?

Methodological Answer: The synthesis involves multi-step organic reactions, with acetylation and cyclization as critical steps. Key protocols include:

- Acylation: Reacting a tetrahydrobenzothiophene precursor with acetyl chloride in dry CH₂Cl₂ under basic conditions (pyridine) at room temperature for 2 hours .

- Cyclization: Using benzoylisothiocyanate in 1,4-dioxane with overnight stirring, followed by precipitation in ice/water .

Key Parameters:

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- Spectroscopy:

- ¹H/¹³C NMR: Assign signals for the acetyl amino (δ ~2.1 ppm), cyano (C≡N), and ester carbonyl (δ ~165 ppm) groups.

- IR: Confirm C=O stretches (ester: ~1700 cm⁻¹; acetyl: ~1650 cm⁻¹) and C≡N (~2200 cm⁻¹).

- Crystallography:

Q. What are the key structural features revealed by X-ray crystallography?

Methodological Answer: Crystallographic studies highlight:

- Torsion Angles: The tetrahydrobenzothiophene core adopts a half-chair conformation, with C6-phenyl and C6-cyano groups in equatorial positions .

- Hydrogen Bonding: N–H···O interactions between the acetyl amino and ester carbonyl stabilize the crystal lattice (bond length ~2.8–3.0 Å) .

- Space Group: Commonly reported as monoclinic P2₁/c with unit cell parameters a ≈ 10–12 Å, b ≈ 7–9 Å, c ≈ 15–17 Å .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve stereoselectivity during tetrahydrobenzothiophene core formation?

Methodological Answer:

- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) to stabilize transition states and enhance stereocontrol .

- Catalysis: Employ Lewis acids (e.g., ZnCl₂) to direct regioselective cyclization.

- Temperature Gradients: Perform reactions under reflux (e.g., 80°C in 1,4-dioxane) to accelerate kinetics while monitoring enantiomeric excess via chiral HPLC .

Q. What challenges arise in resolving hydrogen bonding networks, and how can graph set analysis address them?

Methodological Answer:

- Challenges: Overlapping electron density peaks and disordered solvent molecules complicate hydrogen bond assignment.

- Graph Set Analysis: Use Etter’s notation (e.g., D for donor, A for acceptor) to classify motifs:

Q. How should researchers address contradictions between computational predictions and experimental spectral data?

Methodological Answer:

- Cross-Validation: Compare DFT-optimized geometries (e.g., B3LYP/6-31G*) with XRD bond lengths/angles. Discrepancies >0.05 Å suggest conformational flexibility .

- Dynamic Effects: Account for solvent polarity in NMR chemical shift calculations (e.g., using PCM models in Gaussian).

- Replicate Experiments: Repeat spectral acquisitions under controlled humidity/temperature to rule out environmental artifacts .

Q. What methodological considerations are critical when evaluating bioactivity in antimicrobial assays?

Methodological Answer:

- Minimum Inhibitory Concentration (MIC): Use broth microdilution (CLSI guidelines) with S. aureus and E. coli strains. Include positive controls (e.g., ampicillin) and solvent blanks .

- Structure-Activity Relationship (SAR): Modify the cyano or phenyl substituents to assess their role in membrane permeability.

- Cytotoxicity Screening: Pair antimicrobial assays with mammalian cell viability tests (e.g., MTT assay on HEK-293 cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.